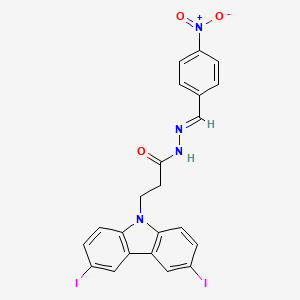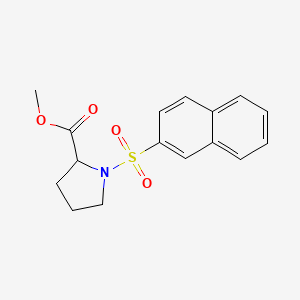
Sarafotoxin s 6c(reduced)(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarafotoxin 6c, [Lys4]- is a peptide toxin derived from the venom of the snake Atractaspis engaddensis. It is a member of the sarafotoxin family, which shares structural and functional similarities with endothelins, a group of potent vasoconstrictor peptides. Sarafotoxin 6c, [Lys4]- is known for its ability to selectively activate endothelin receptor type B (ETB), making it a valuable tool in cardiovascular research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sarafotoxin 6c, [Lys4]- is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Sarafotoxin 6c, [Lys4]- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sarafotoxin 6c, [Lys4]- primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its cysteine residues .
Common Reagents and Conditions
Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA).
Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation.
Oxidation and Reduction: Reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2).
Major Products Formed
The major product formed from these reactions is the correctly folded and oxidized peptide, Sarafotoxin 6c, [Lys4]-. The presence of disulfide bonds is crucial for its biological activity .
Wissenschaftliche Forschungsanwendungen
Sarafotoxin 6c, [Lys4]- has a wide range of applications in scientific research:
Cardiovascular Research: Used to study the role of ETB receptors in vasoconstriction and blood pressure regulation.
Pharmacology: Serves as a tool to investigate the pharmacological properties of endothelin receptors and their antagonists.
Toxicology: Helps in understanding the toxic effects of snake venom components and their potential therapeutic applications.
Biochemistry: Utilized in studies of peptide structure and function, particularly in relation to disulfide bond formation and stability.
Wirkmechanismus
Sarafotoxin 6c, [Lys4]- exerts its effects by selectively binding to and activating ETB receptors. This activation leads to the release of nitric oxide (NO) and the opening of mitochondrial ATP-sensitive potassium (KATP) channels in cardiomyocytes. The resulting effects include vasoconstriction, cardioprotection, and antiarrhythmic properties .
Vergleich Mit ähnlichen Verbindungen
Sarafotoxin 6c, [Lys4]- is unique among sarafotoxins due to its specific amino acid sequence and selective activation of ETB receptors. Similar compounds include:
Sarafotoxin 6a (SRTX-a): Another member of the sarafotoxin family with a slightly different amino acid sequence.
Sarafotoxin 6b (SRTX-b): Similar to SRTX-a but with variations in its sequence and receptor affinity.
Endothelin-1 (ET-1): A potent vasoconstrictor peptide with structural similarities to sarafotoxins but broader receptor activation
Sarafotoxin 6c, [Lys4]- stands out due to its high selectivity for ETB receptors, making it a valuable tool for specific research applications .
Eigenschaften
Molekularformel |
C105H153N27O36S5 |
|---|---|
Molekulargewicht |
2529.8 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-22-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis[(1R)-1-hydroxyethyl]-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C105H153N27O36S5/c1-10-49(6)82(102(164)125-70(105(167)168)34-53-40-111-57-21-15-14-20-55(53)57)130-101(163)81(48(4)5)129-97(159)69(39-80(145)146)123-88(150)59(23-26-74(108)135)115-93(155)65(35-54-41-110-46-112-54)120-100(162)72-43-171-170-42-56(107)85(147)131-83(50(7)133)104(166)128-73-45-173-172-44-71(99(161)118-63(32-47(2)3)91(153)121-66(36-75(109)136)94(156)119-64(92(154)127-72)33-52-18-12-11-13-19-52)126-89(151)61(25-28-77(139)140)114-87(149)60(24-27-76(137)138)116-96(158)68(38-79(143)144)124-103(165)84(51(8)134)132-90(152)62(29-31-169-9)117-95(157)67(37-78(141)142)122-86(148)58(113-98(73)160)22-16-17-30-106/h11-15,18-21,40-41,46-51,56,58-73,81-84,111,133-134H,10,16-17,22-39,42-45,106-107H2,1-9H3,(H2,108,135)(H2,109,136)(H,110,112)(H,113,160)(H,114,149)(H,115,155)(H,116,158)(H,117,157)(H,118,161)(H,119,156)(H,120,162)(H,121,153)(H,122,148)(H,123,150)(H,124,165)(H,125,164)(H,126,151)(H,127,154)(H,128,166)(H,129,159)(H,130,163)(H,131,147)(H,132,152)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,167,168)/t49-,50+,51+,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,81-,82-,83-,84-/m0/s1 |
InChI-Schlüssel |
VNBOQGHLRDYRCV-LFHFUXDMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CCCCN)CC(=O)O)CCSC)[C@@H](C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)[C@@H](C)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)


![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)

![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)



![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)

![9H-Fluorene, 9-[(4-methylphenyl)methylene]-](/img/structure/B12039781.png)

